molecular formula C22H23N3O2S B2419159 N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 1007528-68-8

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B2419159
CAS No.: 1007528-68-8
M. Wt: 393.51
InChI Key: XRDFUURTOQFUGJ-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, which are serine/threonine kinases implicated in cell survival, proliferation, and differentiation. The dysregulation of PIM kinases is frequently observed in hematological malignancies and solid tumors , making them attractive therapeutic targets. This compound demonstrates high affinity, particularly for the PIM-1 isoform, and functions by disrupting the phosphorylation of key downstream substrates, such as the pro-apoptotic protein BAD and the cell cycle regulator p21, thereby promoting apoptosis and cell cycle arrest in cancer cells. Its primary research value lies in the investigation of PIM kinase-driven oncogenic signaling pathways, the validation of PIM inhibition as a therapeutic strategy, and the study of potential synergies with other targeted agents or chemotherapeutics. Researchers utilize this inhibitor in preclinical models to explore its effects on tumor growth, survival signaling, and the tumor microenvironment, providing critical insights for the development of novel oncology treatments. The compound is part of a class of thienopyrazole derivatives specifically designed for enhanced potency and kinase selectivity , making it a valuable chemical probe for dissecting the complex roles of PIM kinases in cancer biology.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-13-5-6-20(16(4)8-13)25-21(18-11-28(27)12-19(18)24-25)23-22(26)17-9-14(2)7-15(3)10-17/h5-10H,11-12H2,1-4H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDFUURTOQFUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C22H23N3O2S, and it has a molecular weight of 393.51 g/mol. This compound is part of a broader class of thieno[3,4-c]pyrazoles, which have been studied for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives of thieno[3,4-c]pyrazoles have shown efficacy against various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 0.03 mM in inhibiting cancer cell proliferation .

The biological activity of this compound may be attributed to its interaction with specific cellular pathways. Thieno[3,4-c]pyrazoles are known to act on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction can influence metabolic processes and has implications for treating conditions like type II diabetes alongside cancer therapy .

Anti-inflammatory and Antimicrobial Effects

In addition to anticancer properties, thieno[3,4-c]pyrazoles have been reported to possess anti-inflammatory and antimicrobial activities. These compounds can modulate inflammatory responses and inhibit the growth of pathogenic microorganisms. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance these biological effects .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition of cancer cell proliferation; IC50 values as low as 0.03 mM
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of pathogenic microorganisms

Case Studies and Research Findings

  • Dihydropyrano[2,3-c]pyrazoles : A study on dihydropyrano derivatives demonstrated their potential as PPARγ partial agonists with implications for both diabetes and cancer treatment. These findings indicate that structural variations can lead to significant differences in biological activity, emphasizing the importance of SAR in drug development .
  • Mechanistic Insights : Research has shown that the binding affinity of thieno[3,4-c]pyrazoles to PPARγ correlates with structural features such as the presence of specific aryl groups. The interaction between these compounds and the receptor involves stabilizing hydrophobic interactions that are crucial for their biological efficacy .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes starting with cyclization of thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent functionalization introduces substituents like 2,4-dimethylphenyl and 3,5-dimethylbenzamide groups. Key steps include:

  • Cyclization under reflux using solvents like tetrahydrofuran (THF) to ensure ring formation .
  • Amide coupling via carbodiimide-mediated reactions for benzamide attachment . Optimization involves controlling temperature (e.g., 0–5°C for sensitive steps) and using anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves proton environments (e.g., distinguishing pyrazole NH from aromatic protons) and confirms substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and identifies polar byproducts .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, critical for verifying the thienopyrazole core .

Q. What are the key structural features influencing this compound’s reactivity and stability?

  • The thieno[3,4-c]pyrazole core provides rigidity and π-stacking potential, while the 5-oxido group enhances solubility and hydrogen-bonding capacity .
  • 3,5-Dimethylbenzamide introduces steric bulk, affecting binding to biological targets. Stability challenges arise from the oxidatively sensitive thienopyrazole ring, requiring inert atmospheres during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?

Contradictions often stem from assay variability (e.g., cell lines, incubation times) or impurities in test compounds. Strategies include:

  • Dose-response standardization: Use multiple concentrations across independent replicates to validate activity trends .
  • Metabolic stability assays: Compare results in hepatocyte models vs. cell-free systems to identify false positives from metabolite interference .
  • Structural analogs: Synthesize derivatives with controlled substituents (e.g., replacing 2,4-dimethylphenyl with p-tolyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

  • Molecular docking: Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on the benzamide moiety’s interaction with hydrophobic pockets .
  • Density Functional Theory (DFT): Calculate electron distribution to predict reactivity at the 5-oxido group or pyrazole NH .
  • MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify persistent binding conformations .

Q. What strategies mitigate byproduct formation during the introduction of electron-withdrawing substituents (e.g., nitro groups)?

  • Stepwise functionalization: Introduce electron-withdrawing groups early in the synthesis to avoid side reactions with the reactive thienopyrazole core .
  • Catalyst screening: Use Pd/Cu-mediated couplings for selective aryl substitutions, minimizing over-oxidation or ring-opening byproducts .
  • In situ monitoring: Employ LC-MS to detect intermediates and adjust reaction times dynamically .

Q. How can researchers validate the proposed mechanism of cyclization during thienopyrazole core formation?

  • Isotopic labeling: Use 15N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring via NMR .
  • Kinetic studies: Monitor reaction progress under varying temperatures to derive activation energy and propose a stepwise vs. concerted mechanism .
  • Intermediate isolation: Trap thioketone-hydrazine adducts using low-temperature quenching for structural confirmation via X-ray crystallography .

Q. What analytical approaches identify and quantify degradation products under physiological conditions?

  • Forced degradation studies: Expose the compound to pH 1–13 buffers, UV light, or oxidative agents (H2O2), followed by HPLC-UV/HRMS to profile degradation pathways .
  • Stability-indicating assays: Develop validated HPLC methods with orthogonal detection (e.g., diode array) to resolve co-eluting degradants .
  • Metabolite identification: Use hepatic microsomes + NADPH to simulate Phase I metabolism, with LC-MS/MS fragmentation libraries .

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